molecular formula C34H69NO5 B11938198 (2S)-13,13,14,14,15,15,16,16,16-nonadeuterio-2-hydroxy-N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]hexadecanamide

(2S)-13,13,14,14,15,15,16,16,16-nonadeuterio-2-hydroxy-N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]hexadecanamide

Cat. No.: B11938198
M. Wt: 581.0 g/mol
InChI Key: RHIXBFQKTNYVCX-PLSHLQFNSA-N
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Description

(2S)-13,13,14,14,15,15,16,16,16-nonadeuterio-2-hydroxy-N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]hexadecanamide is a complex organic compound characterized by its unique deuterium labeling and multiple hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-13,13,14,14,15,15,16,16,16-nonadeuterio-2-hydroxy-N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]hexadecanamide typically involves multiple steps, including the introduction of deuterium atoms and the formation of hydroxyl groups. The process often starts with the preparation of deuterated precursors, followed by specific reactions to introduce hydroxyl groups and amide bonds under controlled conditions. Common reagents used in these reactions include deuterated solvents, catalysts, and protecting groups to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-13,13,14,14,15,15,16,16,16-nonadeuterio-2-hydroxy-N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]hexadecanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The amide bond can be reduced to form amines.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkoxides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the amide bond can produce primary or secondary amines.

Scientific Research Applications

Chemistry

In chemistry, (2S)-13,13,14,14,15,15,16,16,16-nonadeuterio-2-hydroxy-N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]hexadecanamide is used as a model compound to study reaction mechanisms and isotope effects. Its deuterium labeling provides valuable insights into kinetic isotope effects and reaction pathways.

Biology

In biological research, this compound is utilized to investigate the role of hydroxyl groups and amide bonds in biochemical processes. Its unique structure allows for the study of enzyme-substrate interactions and metabolic pathways.

Medicine

In medicine, this compound has potential applications in drug development and delivery. Its stability and unique properties make it a candidate for targeted drug delivery systems and therapeutic agents.

Industry

In industry, this compound is used in the development of advanced materials and coatings. Its deuterium labeling enhances the stability and performance of these materials, making them suitable for high-performance applications.

Mechanism of Action

The mechanism of action of (2S)-13,13,14,14,15,15,16,16,16-nonadeuterio-2-hydroxy-N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]hexadecanamide involves its interaction with specific molecular targets and pathways. The hydroxyl groups and amide bond play crucial roles in its binding to enzymes and receptors, influencing biochemical processes and cellular functions. The deuterium atoms may also affect the compound’s stability and reactivity, contributing to its unique properties.

Comparison with Similar Compounds

Similar Compounds

    (2S,3S,4R)-1,3,4-trihydroxy-2-octadecanamide: Lacks deuterium labeling, making it less stable and less suitable for certain applications.

    (2S,3S,4R)-1,3,4-trihydroxy-2-pentacosanylhexadecanamide: Similar structure but with different chain lengths, affecting its physical and chemical properties.

Uniqueness

The uniqueness of (2S)-13,13,14,14,15,15,16,16,16-nonadeuterio-2-hydroxy-N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]hexadecanamide lies in its deuterium labeling, which enhances its stability and provides valuable insights into reaction mechanisms and isotope effects. This makes it a valuable tool in scientific research and industrial applications.

Properties

Molecular Formula

C34H69NO5

Molecular Weight

581.0 g/mol

IUPAC Name

(2S)-13,13,14,14,15,15,16,16,16-nonadeuterio-2-hydroxy-N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]hexadecanamide

InChI

InChI=1S/C34H69NO5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-31(37)33(39)30(29-36)35-34(40)32(38)28-26-24-22-20-18-16-14-12-10-8-6-4-2/h30-33,36-39H,3-29H2,1-2H3,(H,35,40)/t30-,31+,32-,33-/m0/s1/i2D3,4D2,6D2,8D2

InChI Key

RHIXBFQKTNYVCX-PLSHLQFNSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCC[C@@H](C(=O)N[C@@H](CO)[C@@H]([C@@H](CCCCCCCCCCCCCC)O)O)O

Canonical SMILES

CCCCCCCCCCCCCCC(C(C(CO)NC(=O)C(CCCCCCCCCCCCCC)O)O)O

Origin of Product

United States

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